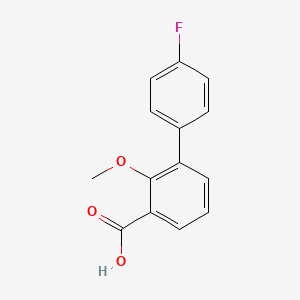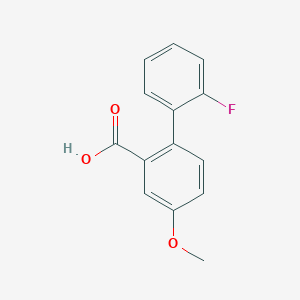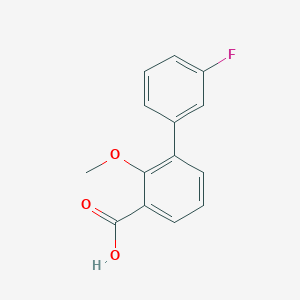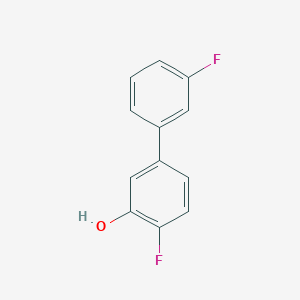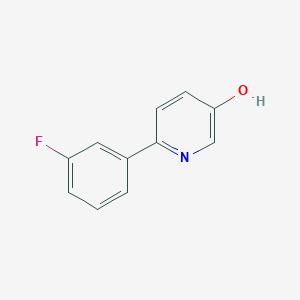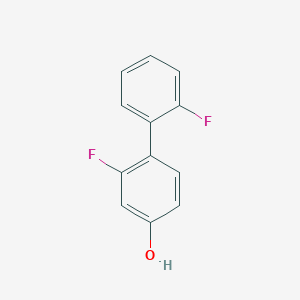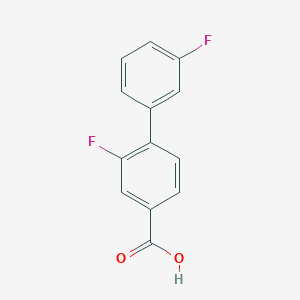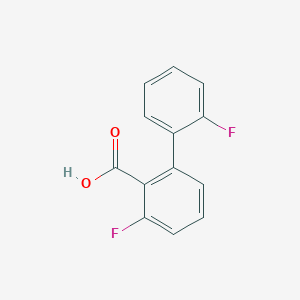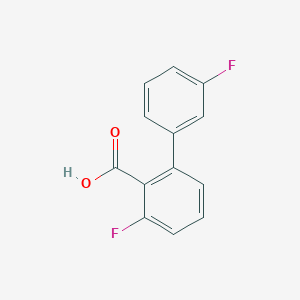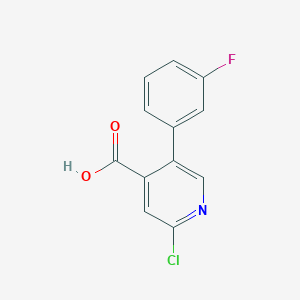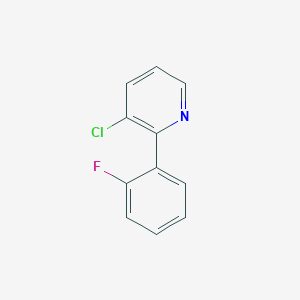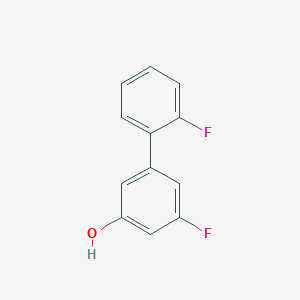
5-(2-Fluorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-fluorophenol, 95% (abbreviated as 5-FPF-3-FP) is a fluorinated phenol compound. It is a colorless, odorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is a low-toxicity compound with a wide range of industrial and scientific applications. 5-FPF-3-FP has been used in the synthesis of a variety of organic compounds and has been studied for its potential applications in medicine, agriculture, and other fields.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential applications in medicine, agriculture, and other fields. In medicine, 5-(2-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain cancer cells. In agriculture, it has been studied for its potential use as a herbicide and insecticide.
Mécanisme D'action
The exact mechanism of action of 5-(2-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound has a direct effect on the cells of the body, leading to changes in the cell's metabolism and other biochemical processes. It is also believed that the compound may interact with certain proteins and enzymes, leading to changes in the cell's structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and insecticidal activities. In addition, it may have a direct effect on the cell's metabolism and other biochemical processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-(2-Fluorophenyl)-3-fluorophenol, 95% for lab experiments include its low toxicity, its wide range of industrial and scientific applications, and its ability to be synthesized by a variety of methods. The limitations of 5-(2-Fluorophenyl)-3-fluorophenol, 95% include its relatively low solubility in water and its potential for toxicity if not handled properly.
Orientations Futures
Future research on 5-(2-Fluorophenyl)-3-fluorophenol, 95% should focus on further elucidating its mechanism of action, exploring its potential applications in medicine and agriculture, and studying its potential toxicity. In addition, further research should be conducted to identify potential uses for the compound in industrial and scientific applications. Finally, further research should be conducted to identify potential synergistic effects when 5-(2-Fluorophenyl)-3-fluorophenol, 95% is used in combination with other compounds.
Méthodes De Synthèse
5-(2-Fluorophenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods, including direct fluorination of phenol, fluorination of phenol derivatives, and the reaction of 2-fluorophenol and 3-fluorophenol. Direct fluorination of phenol involves the reaction of phenol with fluorination reagents such as bromine trifluoride, chlorine trifluoride, and sulfur tetrafluoride. The reaction of 2-fluorophenol and 3-fluorophenol involves the reaction of the two compounds in the presence of a base, such as potassium hydroxide.
Propriétés
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRXHGSMFOAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673369 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214345-59-1 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


